Sparsiflorine

Description

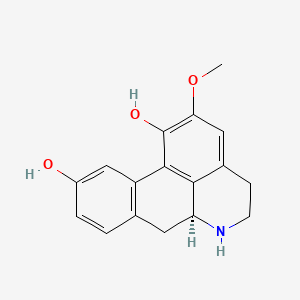

Structure

3D Structure

Properties

CAS No. |

2128-61-2 |

|---|---|

Molecular Formula |

C17H17NO3 |

Molecular Weight |

283.32 g/mol |

IUPAC Name |

(6aS)-2-methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,10-diol |

InChI |

InChI=1S/C17H17NO3/c1-21-14-7-10-4-5-18-13-6-9-2-3-11(19)8-12(9)16(15(10)13)17(14)20/h2-3,7-8,13,18-20H,4-6H2,1H3/t13-/m0/s1 |

InChI Key |

LTCVKUADFIKXMF-ZDUSSCGKSA-N |

SMILES |

COC1=C(C2=C3C(CC4=C2C=C(C=C4)O)NCCC3=C1)O |

Isomeric SMILES |

COC1=C(C2=C3[C@H](CC4=C2C=C(C=C4)O)NCCC3=C1)O |

Canonical SMILES |

COC1=C(C2=C3C(CC4=C2C=C(C=C4)O)NCCC3=C1)O |

Synonyms |

sparsiflorine |

Origin of Product |

United States |

Natural Occurrence, Isolation, and Advanced Characterization of Sparsiflorine

Ethnobotanical Context and Natural Distribution of Sparsiflorine-Producing Organisms

Sparsiflorine is an alkaloid found in several plant genera, highlighting its diverse natural distribution. asianpubs.orgresearchgate.netresearchgate.net Ethnobotanical studies often guide the initial search for bioactive compounds like sparsiflorine in plants traditionally used for medicinal purposes.

Sparsiflorine has been identified in plants belonging to the Croton, Phoebe, and Alphonsea genera. asianpubs.orgresearchgate.netresearchgate.netuchile.cl Notably, Croton sparsiflorus is a known source of this alkaloid and is found in diverse habitats such as waste places, roadsides, paddy or sugar cane fields, and sea shores in regions like Pakistan and India. asianpubs.org Another species, Croton bonplandianum, which contains sparsiflorine, is native to South America but has become naturalized in the Indian subcontinent, thriving in environments like roadsides, river banks, wastelands, and yards. researchgate.netijam.co.in Sparsiflorine has also been isolated from the leaves of Phoebe grandis (Lauraceae) and the leaves of Alphonsea sclerocarpa (Annonaceae), where it is reported as a rearrangement product of crotsparine. researchgate.netuchile.cl

The accumulation of secondary metabolites, including alkaloids like sparsiflorine, in plants can be influenced by various ecological factors. Research suggests that in Croton sparsiflorus, the production and accumulation of alkaloids are considerably higher during the reproductive phase of the plant. asianpubs.org This indicates that the plant's developmental stage is an ecological factor that can impact the concentration of sparsiflorine within its tissues.

Identification of Plant Genera and Species (e.g., Croton spp.)

Methodologies for Extraction and Advanced Purification of Sparsiflorine

The isolation of sparsiflorine from plant material involves a series of extraction and purification steps, utilizing various chemical and chromatographic techniques.

Initial extraction often involves soaking dried plant material in organic solvents such as ethyl alcohol or methanol (B129727). asianpubs.orgresearchgate.net Differential pH extraction, such as using chloroform (B151607) at pH 9, has also been employed to selectively isolate sparsiflorine. researchgate.net

Chromatography plays a crucial role in separating sparsiflorine from complex mixtures of plant extracts. Various chromatographic methods are employed for this purpose. researchgate.netresearchgate.netresearchgate.net Techniques such as silica (B1680970) gel column chromatography are commonly used for the initial separation and fractionation of crude extracts. uchile.clresearchgate.net More advanced techniques like Countercurrent Chromatography (CCC) and High-Performance Liquid Chromatography (HPLC) are instrumental in achieving higher purity levels of sparsiflorine. researchgate.netufpb.brchemistry-chemists.comdntb.gov.uauonbi.ac.kewaters.comwikipedia.org These methods exploit differences in the partitioning behavior or adsorption affinities of compounds to achieve effective separation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the detailed molecular structure of sparsiflorine, including its stereochemistry and the connectivity of its atoms. researchgate.netresearchgate.netresearchgate.netnumberanalytics.comcreative-biostructure.comazooptics.comlibretexts.orglibretexts.orgtechnologynetworks.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized. researchgate.netresearchgate.netresearchgate.netcreative-biostructure.com ¹H NMR and ¹³C NMR spectra provide information on the number and types of hydrogen and carbon atoms and their chemical environments. azooptics.comlibretexts.orglibretexts.org Analysis of chemical shifts and coupling constants in NMR spectra helps in determining the connectivity of atoms and identifying functional groups. numberanalytics.comazooptics.comlibretexts.org Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Correlation), are particularly valuable for establishing correlations between nuclei, which aids in mapping the connectivity within the molecule and can provide insights into its spatial arrangement and relative stereochemistry. numberanalytics.comcreative-biostructure.com

X-ray Crystallography Applications for Solid-State Structure Determination

While general information on the application of X-ray crystallography for structure determination of organic molecules and natural products is widely available anton-paar.comwikipedia.orgamazon.com, specific detailed research findings on the application of X-ray crystallography for the solid-state structure determination of sparsiflorine were not prominently found in the provided search results. However, X-ray crystallography is a standard technique for confirming the solid-state structure of crystalline organic compounds, especially when spectroscopic data alone might be inconclusive or when precise bond lengths and angles are required. The reported melting points for sparsiflorine suggest it can exist in a crystalline form pageplace.deresearchgate.net, which would make it amenable to X-ray crystallographic analysis. Such analysis, if performed, would provide definitive data on its molecular geometry and packing in the crystal lattice.

Biosynthetic Pathways and Biotechnological Production of Sparsiflorine

Elucidation of Biosynthetic Precursors and Intermediate Metabolites

The biosynthesis of benzylisoquinoline alkaloids, the parent class of aporphines, originates from the common pathway derived from L-tyrosine. frontiersin.orgimperial.ac.uk L-tyrosine is a shikimate pathway product, with chorismate as a primary metabolic precursor. nih.govlibretexts.org Key intermediates from primary metabolism, such as those from glycolysis and the TCA cycle, provide the carbon skeletons for amino acid synthesis, including tyrosine. libretexts.org

The biosynthesis of BIAs involves a common pathway that leads to the formation of (S)-reticuline. frontiersin.org (S)-Reticuline serves as a pivotal intermediate, undergoing diverse reactions to produce various BIA subclasses, including aporphines. frontiersin.org Another important precursor in the biosynthesis of certain aporphines and bisbenzylisoquinoline alkaloids is N-methylcoclaurine, which is catalyzed by the P450 enzyme CYP80A1. frontiersin.org

Proaporphines are considered key intermediates in the formation of aporphine (B1220529) alkaloids. sci-hub.se These dienone bases are hypothesized to undergo rearrangement to yield aporphine structures. sci-hub.se

Enzymatic Steps and Catalytic Mechanisms in Sparsiflorine Formation

The conversion of precursors and intermediates into sparsiflorine involves a series of enzymatic steps with specific catalytic mechanisms. Enzymes play a crucial role in lowering the activation energy of reactions and providing specificity. researchgate.netkhanacademy.org The catalytic cycle of enzymes typically involves substrate binding, activation, transition state stabilization, and product release. researchgate.net

While the specific enzymatic steps leading directly to sparsiflorine are not explicitly detailed in the provided context, insights can be drawn from the biosynthesis of related aporphine alkaloids.

Investigation of Dienone-Phenol Rearrangements

Dienone-phenol rearrangement is a significant chemical transformation proposed to occur in the biosynthesis of aporphine alkaloids from proaporphine intermediates. sci-hub.seumich.edursc.org This acid-catalyzed rearrangement involves the transformation of a dienone structure, such as a proaporphine, into an aporphine skeleton. sci-hub.seumich.edu Studies on related systems, such as the rearrangement of crotonosine (B1252990) to apocrotonosine and pronuciferine (B1678250) to (-)-1,2-dimethoxy-10-hydroxyaporphine, support the involvement of this rearrangement in aporphine biosynthesis. sci-hub.se The stereochemistry of this rearrangement is influenced by the configuration of the proaporphine precursor. rsc.org

Role of Cytochrome P450 Enzymes (e.g., CYP80A, CYP80G) in Related Aporphine Biosynthesis

Cytochrome P450 monooxygenases (CYPs) are a large family of heme proteins involved in diverse reactions in plant specialized metabolism, including BIA biosynthesis. mdpi.com Specifically, CYP80 and CYP719A families are proposed to play key roles in BIA biosynthesis in plants like Nelumbo nucifera (sacred lotus). mdpi.com

The CYP80A subfamily is associated with bisbenzylisoquinoline alkaloid biosynthesis, catalyzing C-O phenol (B47542) coupling of 1-benzylisoquinoline (B1618099) substrates. mdpi.comdntb.gov.ua For instance, CYP80A1 from Berberis stolonifera catalyzes the formation of (1R,1'S)-berbamunine. mdpi.com

CYP80G enzymes are involved in C-C coupling reactions in aporphine alkaloid biosynthesis. dntb.gov.uaresearchgate.net Studies in Nelumbo nucifera have shown that NnCYP80G catalyzes C-C coupling using various substrates, including (R)-N-methylcoclaurine, (S)-N-methylcoclaurine, coclaurine (B195748), and reticuline (B1680550). dntb.gov.uaresearchgate.net Another CYP enzyme, NnCYP80Q1, has been identified in sacred lotus (B1177795) and catalyzes the formation of (R)-glaziovine from (R)-N-methylcoclaurine, leading to proaporphine alkaloids. researchgate.net This highlights the involvement of specific CYP80 subfamily members in the formation of the aporphine skeleton and related intermediates.

Genetic Basis of Biosynthesis: Gene Cluster Identification and Functional Genomics

The genes encoding enzymes involved in plant natural product biosynthetic pathways can sometimes be co-localized in the genome in what are known as biosynthetic gene clusters (BGCs). semanticscholar.orgfrontiersin.org The identification and characterization of these gene clusters can accelerate gene discovery and the elucidation of complex metabolic pathways. semanticscholar.org BGCs typically contain multiple genes (often 3 to 10) that function together in a shared biosynthetic pathway. semanticscholar.org

While the provided information does not specifically detail the identification of a dedicated sparsiflorine biosynthetic gene cluster, research in related aporphine-producing plants like Stephania yunnanensis and Nelumbo nucifera has focused on identifying genes involved in BIA biosynthesis, including those encoding methyltransferases, oxidoreductases, and CYP450 enzymes. frontiersin.orgdntb.gov.ua Transcriptomic and metabolomic studies in these plants provide valuable insights into the genes potentially involved in aporphine biosynthesis. frontiersin.orgdntb.gov.ua Genome sequencing and analysis, combined with computational tools for BGC prediction, are crucial for identifying potential gene clusters involved in the biosynthesis of secondary metabolites like sparsiflorine. nih.govgithub.comnih.gov

Strategies for Enhanced Sparsiflorine Production via Metabolic Engineering

Metabolic engineering is a field focused on optimizing genetic and regulatory processes within cells to enhance the production of specific substances. wikipedia.orgfrontiersin.org This involves reprogramming metabolic networks to overproduce desired metabolites. frontiersin.org Common strategies in metabolic engineering include overexpressing genes encoding rate-limiting enzymes, blocking competing pathways, heterologous gene expression, and enzyme engineering. wikipedia.org

Applying metabolic engineering to sparsiflorine production would involve strategies aimed at increasing the yield of this specific alkaloid. This could involve enhancing the flux through the BIA pathway towards aporphine biosynthesis and potentially diverting precursors away from competing branches.

Heterologous Expression Systems for Biosynthetic Pathway Reconstruction

Heterologous expression involves expressing a gene or a set of genes from one organism in a different host organism that does not naturally possess these genes. mdpi.comwikipedia.org This approach is particularly useful for studying and producing natural products, especially when the native organism is difficult to cultivate or genetically manipulate, or when the biosynthetic gene clusters are silent under laboratory conditions. nih.govmdpi.commdpi.com

Reconstructing biosynthetic pathways in heterologous hosts allows for controlled production and facilitates the study of individual enzymatic steps. researchgate.netmdpi.com Common heterologous hosts include bacteria like Escherichia coli and Bacillus subtilis, and eukaryotes such as Saccharomyces cerevisiae (yeast) and filamentous fungi. mdpi.com Leveraging the functional characterization of enzymes involved in aporphine biosynthesis, such as the identified CYP80 enzymes, allows for the reconstruction of these pathways in hosts like budding yeast for the de novo production of aporphine alkaloids. researchgate.net This provides a foundation for producing valuable compounds through synthetic biology approaches. researchgate.net

Challenges in heterologous expression can include low protein solubility, insufficient yield, and the formation of inclusion bodies, particularly in bacterial systems like E. coli. researchgate.net Strategies such as codon optimization and the use of fusion tags can help address these issues. researchgate.net

Interactive Data Table: Key Enzymes in Related Aporphine Biosynthesis

| Enzyme Family | Proposed Role in BIA/Aporphine Biosynthesis | Examples (from search results) | Organism (from search results) |

| Cytochrome P450 (CYP80A) | C-O phenol coupling in bisbenzylisoquinoline biosynthesis | CYP80A1 | Berberis stolonifera, Nelumbo nucifera |

| Cytochrome P450 (CYP80G) | C-C coupling in aporphine biosynthesis | NnCYP80G, SyCYP80G6 | Nelumbo nucifera, Stephania yunnanensis |

| Cytochrome P450 (CYP719A) | Methylenedioxy bridge formation | NnCYP719A22 | Nelumbo nucifera |

| Cytochrome P450 (CYP80Q) | Formation of proaporphine alkaloids | NnCYP80Q1 | Nelumbo nucifera |

Bioreactor Cultivation and Fermentation Optimization for Alkaloid Production

Biotechnological approaches offer promising avenues for the sustainable production of valuable plant-derived alkaloids like sparsiflorine, complementing or potentially replacing traditional extraction from plant sources. Sparsiflorine is an aporphine alkaloid whose biosynthesis in plants such as Croton sparsiflorus has been shown to involve coclaurine as a precursor. nih.govwikipedia.org The production of plant alkaloids through fermentation, particularly using engineered microbial hosts or plant cell cultures in controlled bioreactor environments, is an active area of research. ontosight.ainih.govmetabolomicsworkbench.org

Bioreactor cultivation provides a controlled setting to optimize various parameters critical for cell growth and secondary metabolite production, including temperature, pH, dissolved oxygen levels, nutrient supply, and agitation. Optimizing fermentation processes is crucial for maximizing product titer and yield, ensuring process robustness, and improving cost-effectiveness. This involves fine-tuning various parameters to create an ideal environment for the chosen biological system, whether it's a microbial strain engineered with a heterologous biosynthetic pathway or a plant cell suspension culture.

General strategies for optimizing alkaloid production in fermentation systems, which could potentially be applied to sparsiflorine, include the optimization of the culture medium composition, environmental conditions, and the fermentation process itself. Medium components, such as carbon and nitrogen sources, and their concentrations significantly impact both biomass production and the synthesis of secondary metabolites. metabolomicsworkbench.org For instance, studies on other alkaloids have demonstrated the importance of carbon source type and concentration on biomass and alkaloid synthesis. metabolomicsworkbench.org Temperature is another key factor that can modulate both growth and alkaloid production. metabolomicsworkbench.org Other critical parameters include inoculation amount, pH of the fermentation broth, and fermentation duration.

Various optimization techniques, such as single-factor experiments, factorial design, response surface methodology, and even advanced methods like artificial neural networks and genetic algorithms, can be employed to identify optimal fermentation conditions. Bioreactors facilitate the precise control and monitoring of these parameters, enabling strategies like fed-batch fermentation to improve titers or two-stage batch cultures involving an initial growth phase followed by a production phase. nih.gov

While the principles of optimizing alkaloid fermentation in bioreactors are well-established and applied to various compounds, including benzylisoquinoline alkaloids like reticuline and protoberberine alkaloids ontosight.ainih.gov, and Amaryllidaceae alkaloids metabolomicsworkbench.org, specific detailed research findings or comprehensive data tables focusing explicitly on the bioreactor cultivation and fermentation optimization for sparsiflorine production were not identified in the conducted literature search. Research on sparsiflorine has primarily focused on its isolation, structural elucidation, occurrence, and biosynthesis from precursors like coclaurine. nih.govwikipedia.org Therefore, while the general strategies outlined above are applicable to alkaloid production, specific optimized protocols and yield data for sparsiflorine in bioreactor fermentation require further dedicated investigation.

Chemical Synthesis and Structural Modification of Sparsiflorine

Total Synthesis Strategies for Sparsiflorine

Total synthesis of sparsiflorine involves the construction of the complete molecule from simpler, readily available starting materials. This often requires intricate sequences of reactions to build the complex ring system and establish the correct stereochemistry.

Retrosynthetic Approaches and Key Bond Formations

Retrosynthetic analysis is a key strategy in planning the total synthesis of complex molecules like sparsiflorine. It involves working backward from the target molecule to identify simpler precursor molecules and the reactions that would form the bonds in the final structure. Key bond disconnections are identified based on known reliable synthetic transformations. For sparsiflorine, retrosynthetic approaches would consider the disconnections that allow for the efficient construction of its characteristic tetracyclic core and the introduction of functional groups at specific positions. Strategic bond formations, such as carbon-carbon and carbon-heteroatom bond formations, are central to these synthetic routes. The goal is to develop the most efficient synthesis using readily available starting materials and reagents. slideshare.net

Development of Stereoselective Synthetic Methodologies

Stereoselectivity is paramount in the synthesis of natural products like sparsiflorine, as different stereoisomers can exhibit vastly different biological activities. Developing synthetic methodologies that control the formation of new stereocenters with high fidelity is a significant aspect of sparsiflorine total synthesis. This involves the use of chiral reagents, catalysts, or auxiliaries, as well as carefully controlled reaction conditions to favor the formation of the desired stereoisomer. Stereoselective synthesis is important for structure-activity relationship studies and drug development, ideally leading to enantiomerically pure compounds. researchgate.net

Protecting Group Chemistry in Sparsiflorine Synthesis

Protecting groups are essential in multi-step organic synthesis to temporarily mask reactive functional groups that might interfere with desired transformations elsewhere in the molecule. wikipedia.org In the synthesis of sparsiflorine, which contains several functional groups, protecting group strategies are employed to ensure chemoselectivity and prevent unwanted side reactions. organic-chemistry.org The choice of protecting group depends on its compatibility with the reaction conditions used in subsequent steps and the ease with which it can be selectively removed at a later stage without affecting other parts of the molecule. wikipedia.org Common protecting groups include acyl, alkyl, silyl, and benzyl (B1604629) groups, which can be installed and removed under mild conditions.

Semisynthesis and Derivatization for Analog Generation

Semisynthesis involves using a naturally occurring compound as a starting material and modifying its structure through chemical reactions to create analogs. Derivatization focuses on introducing functional groups or modifying existing ones on the sparsiflorine scaffold. These approaches are valuable for exploring the structure-activity relationships of sparsiflorine and generating compounds with potentially improved properties.

Design Principles for Structural Diversity and Biological Probing

The design of sparsiflorine analogs aims to create structural diversity to probe the biological targets and pathways with which sparsiflorine interacts. This involves rational design based on known structure-activity relationships of related compounds, as well as diversity-oriented synthesis approaches to generate a library of analogs with variations in different parts of the molecule. Design principles consider the potential impact of structural changes on properties such as solubility, metabolic stability, and binding affinity to biological targets.

Synthetic Transformations for Functional Group Introduction

Various synthetic transformations are employed to introduce or modify functional groups on the sparsiflorine core or its precursors during semisynthesis and derivatization. These transformations can include oxidation, reduction, alkylation, acylation, halogenation, and coupling reactions. solubilityofthings.com The choice of reaction depends on the desired functional group and its position on the molecule, as well as the need for selectivity in the presence of other functional groups. Understanding the reactivity patterns of different functional groups is crucial for planning these transformations. solubilityofthings.com

Chemoenzymatic Synthesis of Sparsiflorine Analogs

Chemoenzymatic synthesis involves the combination of chemical and enzyme-catalyzed transformations to synthesize molecules nih.govrsc.org. This approach can offer advantages such as selectivity and milder reaction conditions nih.govrsc.org. While the provided search results discuss chemoenzymatic synthesis in the context of other natural products and drug intermediates nih.govrsc.orgnih.gov, and mention sparsiflorine in the context of biosynthesis researchgate.net, specific detailed research findings on the chemoenzymatic synthesis of sparsiflorine analogs were not extensively detailed in the search results.

However, the general principles of chemoenzymatic synthesis involve utilizing enzymes for specific steps, such as selective oxidations, reductions, or bond formations, within a synthetic route that also employs traditional chemical reactions nih.govrsc.org. This can be particularly useful for introducing chirality or achieving regioselectivity that might be challenging with purely chemical methods nih.gov. The modularity of chemoenzymatic methods can facilitate the generation of analogs nih.gov.

Research into the biosynthesis of aporphine (B1220529) alkaloids, including sparsiflorine, in plants like Nelumbo nucifera (sacred lotus) has identified enzymes involved in these pathways, such as CYP80A and CYP80G, which catalyze C-O and C-C coupling reactions, respectively researchgate.net. While this relates to the natural formation of these compounds, it also provides potential enzymatic tools that could be explored for chemoenzymatic approaches to synthesize sparsiflorine or its analogs. For instance, enzymes involved in the biosynthesis could potentially be used in vitro for specific transformations on suitable substrates to produce analogs.

Synthetic Methodologies for Isomers and Stereoisomers of Sparsiflorine

Synthesizing specific isomers and stereoisomers of organic compounds is a crucial aspect of synthetic chemistry reddit.comnih.govunimi.it. For a molecule like sparsiflorine, which can exist as different stereoisomers due to the presence of chiral centers, controlling stereochemistry during synthesis is important.

General synthetic methodologies for controlling stereochemistry include the use of stereospecific or stereoselective reactions reddit.com. Stereospecific reactions yield a specific stereoisomer from a given stereoisomeric starting material, while stereoselective reactions preferentially produce one stereoisomer over others from a single starting material reddit.com.

Methods employed to synthesize specific isomers and stereoisomers can include:

Starting with Chiral Precursors: Utilizing readily available chiral natural products or building blocks to establish the desired stereochemistry early in the synthesis reddit.com.

Stereoselective Catalysis: Employing chiral catalysts (both organocatalysts and metal complexes) to direct the formation of a specific stereoisomer during a reaction reddit.comunimi.itunistra.fr.

Diastereoselective Reactions: Designing reactions where existing stereocenters in a molecule influence the formation of new ones, leading to a preference for certain diastereomers unimi.itunistra.fr.

Kinetic Resolution: Separating stereoisomers based on differences in their reaction rates with a chiral reagent or catalyst.

Chiral Chromatography: Using stationary phases that can differentiate between enantiomers or diastereomers, allowing for their separation reddit.com.

Research on the absolute configuration of sparsiflorine and related alkaloids has been conducted acs.orgjst.go.jp. Establishing the absolute configuration is essential for the targeted synthesis of specific stereoisomers. While the provided search results mention the synthesis of sparsiflorine and related alkaloids researchgate.netresearcher.life, specific detailed synthetic methodologies explicitly focused on controlling the formation and separation of sparsiflorine isomers and stereoisomers were not extensively detailed. However, the general principles of asymmetric synthesis and stereoisomer separation would be applicable to sparsiflorine.

The synthesis of (±)-l-hydroxyaporphine in 1965 pageplace.de suggests that early synthetic efforts may have yielded racemic mixtures, which would necessitate resolution techniques to obtain individual enantiomers. More recent synthetic approaches to alkaloids often aim for enantioselective total synthesis acs.org.

Molecular and Cellular Mechanisms of Sparsiflorine S Biological Activities

Mechanistic Investigations of Anti-proliferative Activity

Sparsiflorine has been reported to exhibit moderate anti-proliferative activity. ru.ac.za While detailed molecular mechanisms are still being elucidated, initial findings suggest that its anti-proliferative effects may involve pathways distinct from classical apoptosis. ru.ac.za

Modulation of Cell Cycle Progression and Checkpoints

Specific studies detailing the direct impact of sparsiflorine on cell cycle progression and checkpoints are limited in the available literature. However, the inhibition of cell proliferation by various compounds often involves the modulation of the cell cycle, a tightly regulated series of events that control cell growth and division. researchgate.netyoutube.complos.orgscielo.br Cell cycle checkpoints, such as those in the G1, S, and G2/M phases, act as surveillance mechanisms to ensure proper cell division. researchgate.netplos.orgscielo.br Interference with the proteins and signaling pathways that govern these transitions can lead to cell cycle arrest, thereby inhibiting proliferation. researchgate.netplos.orgscielo.br Further research is needed to determine if sparsiflorine directly influences specific phases of the cell cycle or activates these checkpoint mechanisms.

Induction of Programmed Cell Death Pathways (Apoptosis, Autophagy)

Investigations into sparsiflorine's induction of programmed cell death pathways, such as apoptosis and autophagy, are not extensively documented. One study indicated that the anti-proliferative activity observed with sparsiflorine might involve apoptosis-independent cell death. ru.ac.za Apoptosis is a highly regulated process of programmed cell death characterized by distinct morphological and biochemical changes, including caspase activation and DNA fragmentation. dntb.gov.uawikipedia.orgnih.gov Autophagy is another cellular process involving the degradation and recycling of cellular components, which can also contribute to cell death under certain conditions. scribd.comnih.govresearchgate.netnih.gov The precise mechanisms by which sparsiflorine triggers apoptosis-independent cell death warrant further investigation.

Interference with Cellular Signaling Networks (e.g., Kinase Cascades, Transcription Factor Activation)

Impact on Gene Expression and Proteomic Profiles in Cellular Models

Information specifically on the impact of sparsiflorine on global gene expression and proteomic profiles in cellular models is limited. Gene expression profiling and proteomic analysis are powerful tools used to understand the molecular changes induced by a compound in a cell. semanticscholar.orgresearchgate.netuminho.ptnih.govniscpr.res.inresearchgate.netmdpi.com These techniques can reveal affected pathways and identify potential molecular targets. Future studies utilizing these approaches could provide valuable insights into the mechanisms underlying sparsiflorine's anti-proliferative activity.

Mechanistic Investigations of Antimicrobial Activity

Sparsiflorine has demonstrated antibacterial activity, notably against Pseudomonas aeruginosa. researchgate.netdntb.gov.uamdanderson.org Its activity against Staphylococcus aureus has also been noted in alkaloid extracts, with sparsiflorine suggested to be a key component responsible for this activity. researchgate.netdntb.gov.uamdanderson.org Furthermore, synergistic effects have been observed between sparsiflorine and crotsparine against P. aeruginosa. researchgate.net

Cellular Target Identification in Bacterial Pathogens (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)

The specific cellular targets of sparsiflorine in bacterial pathogens like Pseudomonas aeruginosa and Staphylococcus aureus have not been definitively identified in the available research. However, antibiotics and antimicrobial compounds typically exert their effects by targeting essential bacterial processes. Common bacterial targets include:

Cell Wall Synthesis: Inhibiting the synthesis of peptidoglycan, a crucial component of the bacterial cell wall, leads to cell lysis. researchgate.netnih.govresearchgate.net

Protein Synthesis: Targeting bacterial ribosomes (30S or 50S subunits) disrupts protein production essential for bacterial survival. nih.govuni-freiburg.de

DNA Replication and RNA Synthesis: Inhibiting enzymes like DNA gyrase, topoisomerase IV, or RNA polymerase interferes with the replication and transcription of genetic material. mdpi.comfrontiersin.orgmdanderson.org

Metabolic Pathways: Disrupting essential metabolic processes can also inhibit bacterial growth.

While the exact target of sparsiflorine in P. aeruginosa and S. aureus remains to be elucidated through experimental studies, its observed antibacterial activity suggests interaction with one or more vital bacterial components or processes. An in silico study explored sparsiflorine's potential as an anti-tuberculosis agent by examining its binding to the Mycobacterium tuberculosis protein kinase B (PknB), suggesting a possible interaction with this enzyme, although this finding is specific to M. tuberculosis and requires experimental validation. Further research is needed to pinpoint the precise molecular targets of sparsiflorine in P. aeruginosa and S. aureus.

Table of Compounds and Organisms Mentioned

| Name | PubChem CID |

| Sparsiflorine | 12442918 |

| Pseudomonas aeruginosa | 11970143 (LPS) |

| Staphylococcus aureus | 137349712 (LTA) |

| Crotsparine | 65631 |

| Mycobacterium tuberculosis | - |

Note: PubChem CIDs for bacterial species are often associated with specific components (like LPS or LTA) or representative strains rather than the entire organism.

Synergy with Other Antimicrobial Agents at a Mechanistic Level

While extracts of Croton bonplandianus, a plant containing Sparsiflorine, have demonstrated antibacterial activities and potential for synergy [1st search, 2], specific mechanistic details regarding the synergistic effects of isolated Sparsiflorine with other antimicrobial agents are not extensively detailed in the consulted literature. General mechanisms of antimicrobial synergy observed with various compounds include increasing the permeability of bacterial membranes, disrupting biofilms, and inhibiting bacterial resistance mechanisms [1st search, 6, 10, 11, 14; 2nd search, 8, 11, 14, 16]. These general mechanisms can facilitate the entry or enhance the efficacy of co-administered antimicrobial agents. However, the precise molecular basis for any potential synergistic antimicrobial activity of Sparsiflorine requires further specific investigation.

Enzyme Inhibition Studies and Related Mechanistic Pathways

Enzyme inhibition is a key mechanism by which many natural compounds exert biological effects. Studies have explored the potential of Croton sparsiflorus extracts to inhibit enzymes involved in various physiological processes.

Xanthine (B1682287) Oxidase Inhibition and Purine Metabolism Modulation

Xanthine oxidase (XO) is an enzyme that plays a crucial role in the catabolism of purines, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid [1st search, 3, 12; 2nd search, 2, 3, 6, 7]. Inhibition of xanthine oxidase is a therapeutic strategy for conditions associated with elevated uric acid levels, such as gout [1st search, 3, 12; 2nd search, 6, 7].

Extracts derived from Croton sparsiflorus have been shown to exhibit xanthine oxidase inhibitory activity [2nd search, 1]. Different extracts of Croton sparsiflorus demonstrated varying degrees of XO inhibition, with reported IC50 values (concentration required for 50% inhibition) at 100 µg/mL concentration [2nd search, 1].

| Extract Type | IC50 (µg/mL) |

| Dichloromethane | 23.82 |

| Chloroform (B151607) | 17.34 |

| Ethyl Acetate | 9.31 |

| Acetone | 11.35 |

| Ethanol | 43.25 |

| n-Butanol | 87.50 |

While phenolic compounds are present in these extracts and contribute significantly to antioxidant activity, research suggests they are not solely responsible for the observed xanthine oxidase inhibition, indicating that other bioactive compounds, potentially including Sparsiflorine, contribute to this effect [2nd search, 1].

General mechanisms of xanthine oxidase inhibition include competitive, uncompetitive, and mixed-type inhibition, where inhibitors interfere with substrate binding or enzyme activity through different interactions with the enzyme or enzyme-substrate complex [1st search, 3, 7, 12; 2nd search, 2, 3, 6, 7, 16]. However, the specific mechanism by which isolated Sparsiflorine inhibits xanthine oxidase is not explicitly detailed in the consulted literature.

Acetylcholine (B1216132) Esterase Inhibition and Neurotransmitter System Modulation

Acetylcholine esterase (AChE) is an enzyme responsible for the hydrolysis of acetylcholine, a key neurotransmitter, thereby terminating neurotransmission at cholinergic synapses [1st search, 4, 5, 13, 22; 2nd search, 4, 5, 9, 12, 28]. Inhibition of AChE can lead to increased levels and duration of action of acetylcholine, a strategy explored for conditions like Alzheimer's disease [1st search, 13, 22; 2nd search, 9, 28].

Based on the consulted literature, specific information regarding the direct inhibition of acetylcholine esterase by isolated Sparsiflorine and its underlying mechanism is not available. General mechanisms of AChE inhibition involve interactions with the enzyme's active site, preventing the hydrolysis of acetylcholine [1st search, 4, 5, 13; 2nd search, 4, 5].

Antioxidant Mechanisms and Oxidative Stress Modulation

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is implicated in various pathological processes [1st search, 19, 24; 2nd search, 13, 23, 25]. Antioxidants counteract oxidative stress through various mechanisms, including scavenging free radicals and modulating endogenous antioxidant systems.

Radical Scavenging Activities

Radical scavenging is a primary mechanism by which antioxidants neutralize free radicals. This often involves the donation of a hydrogen atom or an electron to stabilize the radical species [1st search, 8, 9, 15, 18, 21; 2nd search, 17, 18, 20, 22, 24, 27, 29, 30]. Assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay are commonly used to evaluate this activity, measuring the reduction of the stable DPPH radical by the antioxidant [2nd search, 17, 18, 22, 24, 29].

The specific radical scavenging mechanisms of isolated Sparsiflorine, such as whether it primarily acts via Hydrogen Atom Transfer (HAT) or Single Electron Transfer followed by Proton Transfer (SET-PT), are not explicitly detailed in the consulted literature.

Regulation of Endogenous Antioxidant Systems

The body possesses complex endogenous antioxidant defense systems, including enzymatic antioxidants (e.g., superoxide (B77818) dismutase, catalase, glutathione (B108866) peroxidase) and non-enzymatic antioxidants (e.g., glutathione), which are regulated by various transcription factors like Nrf2 (nuclear factor erythroid 2-related factor 2) [1st search, 19, 23, 24, 25, 26; 2nd search, 10, 13, 19, 21, 23, 25, 26]. Modulation of these systems can enhance cellular defense against oxidative damage.

Information specifically detailing the direct regulation of endogenous antioxidant systems by isolated Sparsiflorine was not found in the consulted literature. Research in this area would be necessary to determine if Sparsiflorine influences the expression or activity of endogenous antioxidant enzymes or transcription factors like Nrf2.

Immunomodulatory and Anti-inflammatory Mechanisms (Cellular/Molecular Focus)

The immunomodulatory and anti-inflammatory properties of compounds like sparsiflorine are often mediated through their interactions with various immune cells and signaling pathways. These mechanisms can involve regulating the production of key signaling molecules such as cytokines and chemokines and influencing the function, activation, and differentiation of immune cells.

Cytokine and Chemokine Pathway Regulation

Cytokines and chemokines are crucial protein messengers that regulate immune responses and inflammation. news-medical.netnih.gov Cytokines, produced by various immune and non-immune cells, can have pro-inflammatory or anti-inflammatory effects, influencing the activity and differentiation of immune cells. news-medical.netnih.govteachmephysiology.com Chemokines are a subfamily of cytokines that primarily guide the migration of leukocytes (white blood cells) to sites of infection or injury through a process called chemotaxis. nih.govteachmephysiology.comnews-medical.net

Modulating the production or activity of specific cytokines and chemokines is a key strategy for controlling inflammatory and immune responses. For example, pro-inflammatory cytokines like TNF-α and IL-1 are involved in initiating acute inflammation and recruiting immune cells. news-medical.net Anti-inflammatory cytokines such as IL-10 and TGF-β help to suppress immune responses and resolve inflammation. news-medical.net Dysregulation of cytokine and chemokine production is implicated in various inflammatory and autoimmune diseases. news-medical.netoncotarget.com

Research into the mechanisms of immunomodulatory compounds often focuses on their ability to alter the balance of these mediators. This can involve inhibiting the production of pro-inflammatory cytokines, promoting the production of anti-inflammatory cytokines, or affecting the signaling pathways downstream of cytokine and chemokine receptor binding. mdpi.comscientificarchives.comnih.gov For instance, some compounds exert anti-inflammatory effects by suppressing signaling pathways like NF-κB and MAPK, which are critical for the expression of pro-inflammatory genes. oncotarget.commdpi.com

While the provided search results discuss general mechanisms of cytokine and chemokine regulation and the immunomodulatory effects of other compounds, specific detailed research findings on how Sparsiflorine itself directly regulates particular cytokine and chemokine pathways at a molecular level were not explicitly found within the provided snippets. Studies on other compounds demonstrate methodologies such as measuring cytokine levels (e.g., TNF-α, IL-6, IL-1β, IL-10) using techniques like ELISA or qPCR and analyzing the phosphorylation status of signaling proteins like NF-κB and MAPKs (JNK, ERK, p38) in cell lines or animal models to elucidate these mechanisms. mdpi.commdpi.com

Modulation of Immune Cell Function (e.g., Activation, Differentiation)

Immunomodulatory compounds can also exert their effects by directly influencing the function, activation, and differentiation of various immune cell types, including lymphocytes (T cells, B cells), macrophages, monocytes, and dendritic cells. frontiersin.orgnih.govfrontiersin.orgnih.gov The immune response involves a complex interplay between these cells, with each type having specialized roles in recognizing pathogens, initiating inflammation, and clearing infected or damaged cells. explorationpub.comakadeum.com

Modulation of immune cell function can manifest in several ways:

Differentiation: The differentiation of immune cells into specific subsets with distinct functions is crucial for a tailored immune response. For example, macrophages can differentiate into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes, influencing the course of inflammation and tissue repair. frontiersin.orgexplorationpub.com Compounds that can shift this balance may have therapeutic potential in inflammatory conditions. frontiersin.orgfrontiersin.org Similarly, influencing the differentiation of T cells into helper T cells (Th1, Th2, Th17), cytotoxic T cells, or regulatory T cells can significantly alter the immune response. news-medical.netakadeum.com

Proliferation: Controlling the proliferation of immune cells is essential for regulating the magnitude of the immune response. akadeum.com Excessive proliferation can contribute to autoimmune or inflammatory disorders, while insufficient proliferation can lead to immunodeficiency.

Migration: Chemokines play a primary role in directing the migration of immune cells to specific locations. teachmephysiology.comnews-medical.net Compounds that affect chemokine signaling or the expression of chemokine receptors can therefore influence immune cell recruitment. news-medical.net

Studies on other immunomodulatory agents highlight these mechanisms. For example, some compounds have been shown to inhibit the proliferation of lymphocytes or modulate the differentiation of macrophages towards an anti-inflammatory phenotype. frontiersin.orgresearchgate.net The activation of certain receptors on immune cells, such as cannabinoid receptor 2 (CB2), has been demonstrated to modulate immune cell functions and suppress inflammation. nih.govfrontiersin.org

While the provided search results offer general insights into how immune cell function, activation, and differentiation are modulated in the context of immunomodulation and anti-inflammation, specific detailed research findings on how Sparsiflorine itself directly impacts the function, activation, or differentiation of particular immune cell types at a cellular or molecular level were not explicitly found within the provided snippets. Research in this area typically involves in vitro experiments with isolated immune cells or in vivo studies using animal models of inflammation or immune disorders, assessing markers of activation, differentiation markers, and functional responses like proliferation or cytokine production. mdpi.comfrontiersin.orgmdpi.com

Structure Activity Relationship Sar Studies of Sparsiflorine and Its Analogs

Identification of Key Pharmacophoric Elements for Biological Activity

Identifying the key pharmacophoric elements of Sparsiflorine would involve determining the specific atoms, functional groups, and their spatial arrangement that are essential for its interaction with a biological target and subsequent activity. This typically begins with analyzing the structure of Sparsiflorine and its active analogs to pinpoint common structural features. nih.gov Experimental data from biological assays of various analogs would be correlated with their structural differences to understand which parts of the molecule are crucial for binding and efficacy. For instance, the presence or absence of certain rings, specific hydrogen bond donors or acceptors, or hydrophobic regions would be investigated for their impact on activity. drugdesign.org The goal is to define a minimal set of structural features necessary for biological activity. nih.gov

Impact of Specific Functional Group Modifications on Potency and Selectivity

Modifications to specific functional groups on the Sparsiflorine scaffold would be systematically explored to understand their impact on potency and selectivity. This involves synthesizing analogs where functional groups are added, removed, or chemically altered. wikipedia.org For example, changes to hydroxyl groups, amine functionalities, or aromatic substituents could significantly influence binding affinity to the target, metabolic stability, and off-target interactions. drugdesign.orgnih.gov Data from biological testing of these modified compounds would reveal how each alteration affects the desired activity and potential side effects. wikipedia.org Analyzing trends in activity across a series of modifications helps to refine the understanding of the SAR. rsc.org

Stereochemical Influences on Molecular Recognition and Biological Efficacy

The stereochemistry of Sparsiflorine and its analogs, referring to the three-dimensional arrangement of atoms, can play a critical role in molecular recognition by biological targets and thus influence biological efficacy. drugdesign.org Different stereoisomers of a compound can exhibit vastly different activities due to specific interactions with a chiral binding site on a protein or enzyme. Studies would involve synthesizing and testing different stereoisomers of Sparsiflorine or its analogs to determine if a particular configuration is favored for activity. drugdesign.org Analyzing the differences in potency and selectivity between stereoisomers provides insights into the spatial requirements of the binding site.

Computational Chemistry and Molecular Modeling for SAR Elucidation

Computational chemistry and molecular modeling techniques are powerful tools used in conjunction with experimental data to further elucidate the SAR of compounds like Sparsiflorine. creative-biolabs.comdovepress.com These methods can provide insights into the three-dimensional structure of molecules, their interactions with targets, and predict the activity of new, unsynthesized analogs. oncodesign-services.comcreative-biolabs.comnih.gov

Molecular Docking Studies for Target-Ligand Interactions

Molecular docking studies would be employed to predict the binding orientation and affinity of Sparsiflorine and its analogs to their presumed biological target. scbdd.comarchivesofmedicalscience.comturkjps.orgmdpi.comnih.gov By simulating the interaction between the ligand and the target protein's binding site, docking can help visualize the key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic forces, that contribute to binding. archivesofmedicalscience.comturkjps.orgnih.gov This information can guide the design of new analogs with improved binding characteristics.

Quantitative Structure-Activity Relationship (QSAR) Model Development and Validation

Quantitative Structure-Activity Relationship (QSAR) models aim to establish a mathematical relationship between the structural properties (descriptors) of a series of compounds and their biological activity. wikipedia.orgcreative-biolabs.comnih.govprotoqsar.comresearchcommons.org By calculating various molecular descriptors for Sparsiflorine and its analogs with known activities, statistical models can be built to predict the activity of new compounds based solely on their structure. creative-biolabs.comnih.govprotoqsar.comresearchcommons.org Model development involves selecting relevant descriptors and applying statistical methods to build a predictive model. nih.govprotoqsar.com Validation of the QSAR model is crucial to ensure its reliability and predictive power for external datasets. protoqsar.combiorxiv.orguniroma1.itnih.govresearchgate.net This often involves using techniques like cross-validation and external test sets. biorxiv.orguniroma1.itnih.gov

An example of QSAR model validation parameters often reported includes the correlation coefficient (R²) and the root mean square error (RMSE). biorxiv.orguniroma1.itnih.gov A higher R² value generally indicates a better fit of the model to the experimental data, while a lower RMSE suggests better predictive accuracy. biorxiv.orgnih.gov

Here is a hypothetical example of how QSAR data might be presented:

| Model | Descriptors Used | R² (Training Set) | Q² (Cross-validation) | R² (Test Set) |

| Model 1 | Descriptor A, Descriptor B | 0.85 | 0.78 | 0.72 |

| Model 2 | Descriptor A, Descriptor C, Descriptor D | 0.91 | 0.85 | 0.80 |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules and their complexes over time. creative-biostructure.comnih.govbiorxiv.orgmdpi.comnih.gov For Sparsiflorine, MD simulations could provide insights into its conformational flexibility, how it interacts with its target in a more realistic environment (including solvent effects), and the stability of the ligand-target complex. creative-biostructure.commdpi.comnih.gov Conformational analysis through MD can help understand how the molecule's shape changes and how these changes might affect its binding to the target. nih.govnih.gov This dynamic perspective complements the static view provided by molecular docking. creative-biostructure.com

Advanced Analytical and Bioanalytical Methodologies in Sparsiflorine Research

Quantitative Determination of Sparsiflorine in Biological Matrices (excluding human samples)

Accurate quantification of sparsiflorine in biological matrices is fundamental for various research applications, including pharmacokinetic studies in animal models or analysis in plant extracts. Biological matrices, excluding human samples, present complex environments requiring robust and sensitive analytical methods. Common biological matrices analyzed include plasma, urine, tissue homogenates, and plant tissues. mdpi.comjapsonline.com Sample preparation is a critical step to minimize matrix effects and concentrate the analyte. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a widely used and powerful technique for the quantitative determination of analytes in complex biological matrices due to its high specificity, sensitivity, and throughput. researchgate.netjapsonline.comlabmanager.com Method development for sparsiflorine in biological matrices would involve optimizing chromatographic separation parameters (e.g., column chemistry, mobile phase composition) and mass spectrometric detection parameters (e.g., ionization mode, precursor and product ions for Multiple Reaction Monitoring (MRM)). japsonline.comstanford.edu Electrospray ionization (ESI) is a common ionization technique for LC-MS/MS analysis of polar and semi-polar compounds like alkaloids. japsonline.comresearchgate.net

Validation of an LC-MS/MS method for sparsiflorine in biological matrices would follow established guidelines to ensure the method is reliable, accurate, and reproducible for the intended purpose. researchgate.netlabmanager.comstanford.edueuropa.eu Key validation parameters include specificity, sensitivity (lower limit of quantification - LLOQ), linearity, accuracy, precision (intra-day and inter-day), recovery, matrix effect, and stability of the analyte in the matrix under various conditions. researchgate.netjapsonline.comlabmanager.comstanford.edueuropa.eu Matrix effects, which can cause ion suppression or enhancement due to co-eluting matrix components, are a critical aspect to evaluate during validation. researchgate.net The use of a stable isotopically labeled internal standard is often employed to compensate for matrix effects and variations in sample processing and instrument response. researchgate.net

While specific LC-MS/MS method validation data for sparsiflorine in non-human biological matrices were not found in the provided search results, the general principles and parameters outlined above would be applied for such development and validation. Studies on other compounds in biological matrices demonstrate the typical performance characteristics expected from validated LC-MS/MS methods, including good linearity (correlation coefficients often exceeding 0.99) and acceptable accuracy and precision (%CV generally within ±15-20%). japsonline.comresearchgate.netnih.gov

Capillary Electrophoresis and Microfluidic Techniques

Capillary Electrophoresis (CE) offers an alternative or complementary approach for the separation and analysis of compounds, including natural products. diva-portal.org CE provides advantages such as short analysis time, high resolution, and minimal sample and solvent consumption. diva-portal.org Different modes of CE, such as Capillary Zone Electrophoresis (CZE), can be used depending on the properties of the analyte and the matrix. diva-portal.org CE has been applied to the analysis of various compounds in biological fluids. japsonline.comnih.gov Sensitivity in CE can sometimes be a limitation due to small injection volumes, but on-line sample preconcentration techniques can be integrated to improve detection limits. japsonline.comnih.gov

Microfluidic techniques involve the manipulation of small fluid volumes in micro-scale channels and offer potential for miniaturizing and integrating sample preparation and analytical processes on a chip. nih.govmdpi.comelveflow.commdpi.com These techniques can be used for sample preparation steps like purification and preconcentration before analysis. nih.gov Microfluidic devices can be designed for high-throughput analysis and can be integrated with detection methods. mdpi.commdpi.com While microfluidics is being explored for single-cell analysis and manipulating cells in 3D biological matrices, specific applications for the quantitative determination of sparsiflorine using microfluidics were not detailed in the provided results. mdpi.commdpi.comrsc.org

Metabolite Profiling and Biotransformation Pathways

Metabolite profiling and identification studies are essential to understand how an organism processes a compound, known as biotransformation. wuxiapptec.comnih.gov This involves identifying the metabolic products (metabolites) formed and delineating the biochemical pathways involved. wuxiapptec.comnih.goveuropa.eu Biotransformation typically occurs in phases, primarily in the liver, involving enzymes like cytochrome P450 (Phase I) and conjugating enzymes (Phase II). nih.govnih.gov

Metabolite profiling studies often utilize techniques like LC-MS, which can identify and characterize metabolites based on their mass-to-charge ratio and fragmentation patterns. wuxiapptec.comeuropa.eu Radiolabeled studies can also be used to track the metabolic fate of a compound. wuxiapptec.com Identifying metabolites is crucial because they can be pharmacologically active or contribute to toxicity. wuxiapptec.comnih.goveuropa.eu Understanding the metabolic pathways of sparsiflorine in relevant non-human biological systems would provide insights into its clearance and potential interactions. wuxiapptec.comnih.gov While the general principles of metabolite profiling and biotransformation are well-described, specific data on sparsiflorine metabolites and pathways were not found in the provided search results.

Advanced Imaging Techniques for Subcellular Localization and Target Engagement Studies

Advanced imaging techniques can provide valuable spatial information about the distribution of a compound within tissues and cells, and its engagement with specific biological targets. Mass Spectrometry Imaging (MSI), such as MALDI-MS, allows for the direct detection and spatial mapping of compounds and their metabolites within tissue sections without the need for labels. drugtargetreview.com This can provide insights into the distribution of sparsiflorine in different organs or tissues in animal models. drugtargetreview.com

Techniques to study target engagement aim to confirm that a compound interacts with its intended biological target. While the provided search results discuss target engagement studies in the context of drug development using techniques like fluorescent ligands and PET imaging, specific studies on sparsiflorine's target engagement using imaging were not found. researchgate.netpliantrx.comnih.govnih.gov Fluorescence microscopy with fluorescently labeled ligands can visualize intracellular target engagement. nih.gov PET imaging can also be used to assess target engagement in vivo. pliantrx.comnih.gov Applying such imaging techniques to sparsiflorine research would require the development of appropriate labeled probes or ligands if its biological target(s) are known.

Development of Standard Reference Materials (where applicable, acknowledging current lack)

Standard Reference Materials (SRMs) and Certified Reference Materials (CRMs) are essential for ensuring the accuracy, reliability, and comparability of analytical measurements. imstandards.com.auaoac.orgfishersci.comgovinfo.gov They are used for method validation, calibration, and quality control in analytical laboratories. imstandards.com.aufishersci.com Organizations like the National Institute of Standards and Technology (NIST) and AOAC INTERNATIONAL are involved in the development and dissemination of SRMs/CRMs for various applications, including those in biological and environmental analysis. aoac.orggovinfo.govnist.gov

Currently, there is no widely available certified standard reference material specifically for sparsiflorine. The development of a certified reference material for sparsiflorine would be valuable for standardizing analytical methods used for its quantification in various matrices, facilitating inter-laboratory comparisons and ensuring the quality of research data. This would involve rigorous characterization of the material's purity and homogeneity, and certification of its properties by an accredited body. imstandards.com.aufishersci.com The lack of a readily available SRM for sparsiflorine highlights a potential area for future development to enhance the reproducibility and comparability of research findings.

Emerging Research Directions and Future Translational Perspectives

Integration with Systems Biology and Network Pharmacology Approaches

The complex nature of biological systems and disease pathogenesis necessitates a holistic approach to understanding the effects of compounds like sparsiflorine. Systems biology and network pharmacology offer powerful frameworks for this purpose, integrating data from various biological levels to elucidate the intricate interactions between drugs, targets, and diseases ijpsjournal.comresearchgate.netamazon.commdpi.com.

Network pharmacology, in particular, operates on the principle of "multiple targets, multiple effects, and complicated diseases," providing a macro-perspective to predict the mechanisms of action of therapeutic agents mdpi.com. By constructing and analyzing biological networks, researchers can identify key molecules, pathways, and modules that are influenced by sparsiflorine ijpsjournal.comresearchgate.net. This approach can help to unravel how sparsiflorine interacts with various cellular components and signaling cascades, providing insights into its observed biological activities, such as antimicrobial effects researchgate.net.

Integrating high-throughput data from 'omics' technologies (like genomics, proteomics, and metabolomics) with network analysis can provide a comprehensive view of sparsiflorine's impact on biological systems researchgate.net. This can lead to the identification of previously unrecognized therapeutic targets and a deeper understanding of the compound's polypharmacological potential. Furthermore, network pharmacology can aid in drug repurposing and reprofiling efforts by identifying potential new applications for sparsiflorine based on its interactions within disease networks ijpsjournal.com.

Engineering of Novel Delivery System Concepts for Preclinical Applications

Despite its promising biological activities, the translational potential of sparsiflorine may be limited by factors such as solubility, stability, and targeted delivery to specific tissues or cells. Engineering novel delivery systems is a critical area of research to overcome these challenges and enhance the preclinical application of sparsiflorine nih.govnih.gov.

Nanocarriers, in particular, offer significant advantages for drug delivery, including improved solubility, enhanced stability, controlled release, and the ability to target specific sites nih.govsciensage.infotudublin.iemdpi.com. These systems can encapsulate active substances, protecting them from degradation and improving their pharmacokinetic properties nih.govtudublin.ie.

Nanocarrier Encapsulation and Controlled Release Strategies

Encapsulating sparsiflorine within nanocarriers, such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles, can improve its dispersibility and protect it from premature degradation nih.govnih.govtudublin.iemdpi.com. Various methods can be employed for drug loading, including encapsulation, covalent bonding, and electrostatic interactions sciensage.info.

Controlled release strategies aim to deliver the encapsulated compound at a specific rate over a defined period, maintaining therapeutic concentrations while minimizing systemic exposure nih.govtudublin.iemdpi.com. This can be achieved through various mechanisms, such as pH-sensitive release, enzymatic cleavage of linkages between the drug and carrier, or slow diffusion from the carrier matrix sciensage.infofrontiersin.org. For instance, covalent coupling of a drug to a nanocarrier can lead to specific and controlled release at the target site through enzymatic cleavage or chemical breakage of hydrolyzable bonds sciensage.infofrontiersin.org.

The choice of nanocarrier material and encapsulation method depends on the physicochemical properties of sparsiflorine and the desired release profile. Biocompatible and biodegradable polymers like poly(lactide-co-glycolide) (PLGA) are widely used for their ability to modulate drug release mdpi.com.

Targeted Delivery Mechanisms at the Cellular Level

Targeted delivery focuses on directing sparsiflorine specifically to diseased cells or tissues, thereby increasing its efficacy and reducing off-target effects and toxicity sciensage.infonih.govnih.gov. This can be achieved through passive or active targeting mechanisms sciensage.info.

Passive targeting often relies on the enhanced permeability and retention (EPR) effect, where nanoparticles accumulate in tissues with leaky vasculature, such as tumors sciensage.info. Active targeting involves functionalizing the surface of nanocarriers with ligands (e.g., antibodies, peptides, or small molecules) that bind to specific receptors overexpressed on the surface of target cells sciensage.infonih.govnih.gov. This ligand-receptor interaction facilitates the selective uptake of the nanocarriers by the target cells, often through endocytosis nih.govnih.gov.

Research into targeted delivery systems for sparsiflorine would involve identifying suitable targeting ligands based on the specific molecular markers of the intended therapeutic target (e.g., microbial cells or cancer cells) and engineering nanocarriers with these ligands on their surface. This could lead to improved cellular uptake and localized action of sparsiflorine.

Mechanistic Exploration of Sparsiflorine in Combination Therapies

Combination therapy, the use of multiple therapeutic agents, is a cornerstone in treating complex diseases like cancer and infectious diseases, often leading to improved efficacy and reduced drug resistance compared to monotherapy nki.nlmedrxiv.orgefpia.eu. Exploring the mechanistic basis of sparsiflorine in combination with other drugs is a crucial research direction.

Understanding the synergistic, additive, or antagonistic interactions between sparsiflorine and other therapeutic agents at a molecular level is essential for designing rational combination regimens nki.nlnih.gov. This involves investigating how sparsiflorine influences the signaling pathways, molecular targets, and cellular processes modulated by the co-administered drugs.

For example, if sparsiflorine demonstrates antimicrobial activity researchgate.net, studying its combination with existing antibiotics could reveal synergistic effects that help overcome antibiotic resistance, a major global health challenge researchgate.net. Mechanistic studies could explore how sparsiflorine affects bacterial cell wall synthesis, membrane integrity, or efflux pumps when used in combination with antibiotics targeting these processes. Similarly, in the context of cancer, investigating combinations of sparsiflorine with chemotherapy or immunotherapy could uncover synergistic interactions by targeting multiple pathways involved in tumor growth, survival, or immune evasion nki.nlefpia.eunih.govnih.gov.

Advanced techniques, including in vitro cell culture studies, in vivo animal models, and computational modeling, can be employed to dissect the mechanistic basis of sparsiflorine combination therapies medrxiv.orgnih.gov.

Identification of Undiscovered Biological Activities and Novel Molecular Targets

While some biological activities of sparsiflorine, such as moderate antimicrobial activity against Pseudomonas aeruginosa, have been reported researchgate.net, its full therapeutic potential may yet be undiscovered dntb.gov.ua. Future research should focus on systematically screening for novel biological activities and identifying the corresponding molecular targets.

High-throughput screening assays can be utilized to evaluate sparsiflorine's effects on a wide range of biological processes and disease models. This could include screening for activities such as antiviral, antifungal, anti-inflammatory, or effects on specific cellular pathways involved in metabolic or neurological disorders.

Identifying the specific molecular targets through which sparsiflorine exerts its effects is crucial for understanding its mechanisms of action and for rational drug development. Techniques such as affinity chromatography, pull-down assays, and activity-based protein profiling can be used to isolate and identify proteins that directly bind to sparsiflorine. Subsequent validation through techniques like RNA interference or CRISPR-Cas9 gene editing can confirm the role of identified targets in mediating sparsiflorine's biological effects.

Furthermore, "-omics" technologies, such as transcriptomics and proteomics, can provide a global view of the cellular changes induced by sparsiflorine, helping to pinpoint affected pathways and potential off-targets. This comprehensive approach can reveal novel therapeutic opportunities and provide a deeper understanding of sparsiflorine's pharmacological profile.

Computational Design of Next-Generation Sparsiflorine-Inspired Compounds

Computational approaches play an increasingly important role in drug discovery and design, allowing for the rational design of novel compounds with improved properties mdpi.comparametric-architecture.comarchitectmagazine.comarchpaper.comparametric-architecture.com. Building upon the structural scaffold of sparsiflorine and insights gained from mechanistic studies, computational design can be employed to develop next-generation analogs with enhanced potency, selectivity, and pharmacokinetic profiles.

Structure-based drug design techniques, utilizing the three-dimensional structure of identified molecular targets, can guide the modification of the sparsiflorine structure to optimize binding affinity and specificity mdpi.com. Molecular docking and molecular dynamics simulations can predict the binding interactions between sparsiflorine analogs and their targets, allowing for the in silico screening of a large number of potential compounds researchgate.netmdpi.com.

Ligand-based drug design approaches, which rely on the known active compounds, can be used to develop pharmacophore models that capture the key structural features required for activity. These models can then be used to search chemical databases for novel compounds with similar properties or to design new analogs with optimized features.

Furthermore, quantitative structure-activity relationship (QSAR) modeling can establish relationships between the chemical structure of sparsiflorine analogs and their biological activity, enabling the prediction of activity for newly designed compounds. Machine learning algorithms are also being integrated into computational design workflows to predict protein properties and guide engineering efforts mdpi.com.

By integrating computational design with experimental validation, researchers can efficiently explore the chemical space around sparsiflorine, leading to the discovery and development of novel compounds with superior therapeutic potential.

Q & A

Q. How is sparsiflorine structurally characterized, and what analytical methods are essential for confirming its identity?

Q. What in vitro models are suitable for preliminary bioactivity screening of sparsiflorine?

Prioritize target-specific assays (e.g., enzyme inhibition) and cell-based viability tests:

- Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., acetylcholinesterase for neuroactivity) with positive controls (galantamine) and IC50 calculations .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM). Normalize to untreated controls and report EC50 values .

Advanced Research Questions

Q. How can contradictory results in sparsiflorine’s purity analysis across studies be resolved?

Discrepancies often arise from extraction protocols or analytical thresholds. Mitigate this by:

- Standardized Extraction : Specify solvent systems (e.g., 70% ethanol vs. supercritical CO2) and validate recovery rates via spiked samples .

- Multi-Method Validation : Cross-validate HPLC purity (≥95%) with orthogonal techniques like LC-MS and TLC-densitometry .

- Statistical Analysis : Use ANOVA to compare inter-lab variability in purity assessments .

Q. What experimental designs optimize sparsiflorine’s synthetic scalability while minimizing byproducts?

Apply Design of Experiments (DOE) to key reaction parameters:

- Variables : Catalyst loading (e.g., Pd/C 5–10%), temperature (80–120°C), and reaction time (12–24 hrs).

- Response Surface Methodology (RSM) : Model interactions to maximize yield and minimize impurities (e.g., via HPLC area% analysis) . Example DOE table:

| Run | Catalyst (%) | Temp (°C) | Time (hrs) | Yield (%) | Byproduct (%) |

|---|---|---|---|---|---|

| 1 | 5 | 80 | 12 | 62 | 8 |

| 2 | 10 | 120 | 24 | 88 | 3 |

Q. How do computational methods enhance sparsiflorine’s target prediction in complex biological systems?

Integrate molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) to:

- Identify Binding Sites : Dock sparsiflorine against proteomic databases (e.g., PDB) to prioritize kinases or GPCRs .

- Validate Stability : Simulate ligand-receptor interactions over 100 ns to assess binding free energy (ΔG) and RMSD fluctuations .

Methodological Best Practices

- Data Reproducibility : Document all experimental conditions (solvent grades, instrument calibration) in supplemental materials .

- Ethical Reporting : Adhere to NIH guidelines for preclinical studies, including cell line authentication and statistical power analysis .

- Conflict Resolution : Use funnel plots or Egger’s test to assess publication bias in meta-analyses of sparsiflorine’s bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.